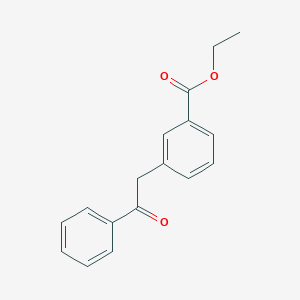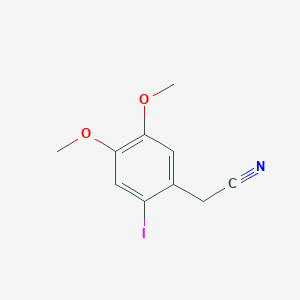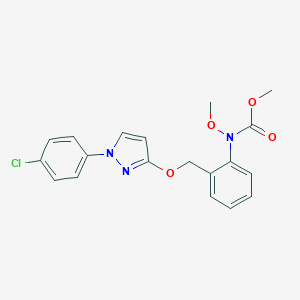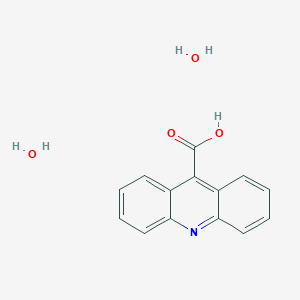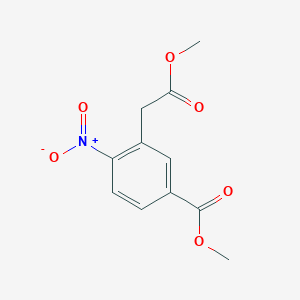![molecular formula C18H20O5 B128500 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- CAS No. 145068-46-8](/img/structure/B128500.png)
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-, also known as 2C-H, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used recreationally as a hallucinogen. However,
Mecanismo De Acción
The mechanism of action of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves its binding to the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters. This results in altered perception, mood, and cognition.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- can induce hallucinations, altered perception, and changes in mood and cognition. It has also been found to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise studies on the effects of serotonin on the central nervous system. However, its recreational use and legal status may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-. One area of interest is its potential therapeutic use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the role of serotonin in mental health. Finally, research on the synthesis and modification of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- could lead to the development of new psychoactive substances with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitroethane in the presence of ammonium acetate, followed by reduction with lithium aluminum hydride. This method was first described by Alexander Shulgin in his book, PiHKAL: A Chemical Love Story.
Aplicaciones Científicas De Investigación
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Propiedades
Número CAS |
145068-46-8 |
|---|---|
Nombre del producto |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-[2-(2,3-dimethoxyphenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-8-9-14(12(11-13)7-10-17(19)20)15-5-4-6-16(22-2)18(15)23-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,19,20) |
Clave InChI |
HLKSQJLPIJKAGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
Sinónimos |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



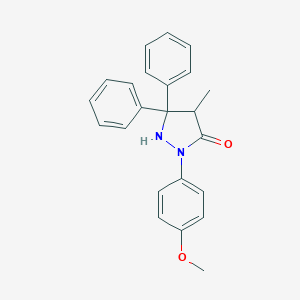
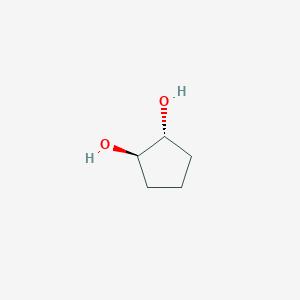
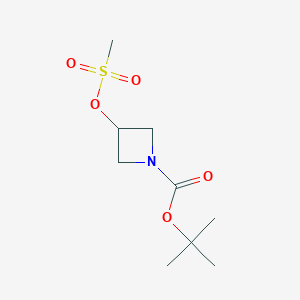
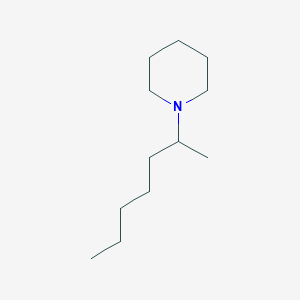

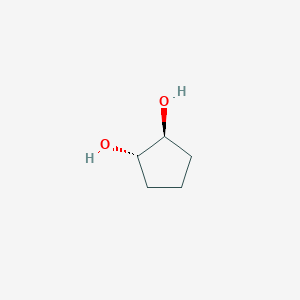
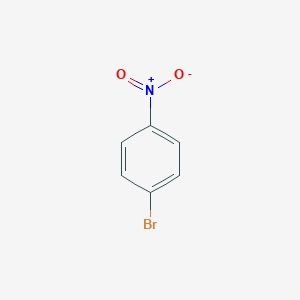
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

